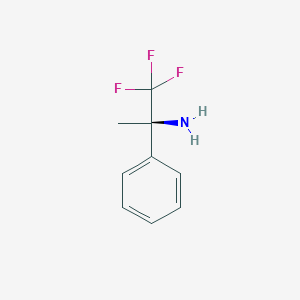
(R)-1,1,1-Trifluoro-2-phenylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, a-methyl-a-(trifluoromethyl)-, (aR)- is an organic compound characterized by the presence of a benzenemethanamine structure with a methyl and a trifluoromethyl group attached to the alpha carbon. This compound is notable for its unique stereochemistry, as indicated by the (aR)- configuration, which refers to the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, a-methyl-a-(trifluoromethyl)-, (aR)- typically involves the following steps:
Starting Materials: The synthesis begins with benzenemethanamine and appropriate reagents to introduce the methyl and trifluoromethyl groups.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry is achieved.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, a-methyl-a-(trifluoromethyl)-, (aR)- may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, a-methyl-a-(trifluoromethyl)-, (aR)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while reduction could produce benzenemethanol derivatives.
Scientific Research Applications
Benzenemethanamine, a-methyl-a-(trifluoromethyl)-, (aR)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenemethanamine, a-methyl-a-(trifluoromethyl)-, (aR)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, a-methyl-a-(trifluoromethyl)-, (aS)-: The (aS)- enantiomer of the compound, which has a different spatial arrangement of atoms.
Benzenemethanamine, a-methyl-a-(difluoromethyl)-: A similar compound with a difluoromethyl group instead of a trifluoromethyl group.
Benzenemethanamine, a-methyl-a-(fluoromethyl)-: A related compound with a fluoromethyl group.
Uniqueness
Benzenemethanamine, a-methyl-a-(trifluoromethyl)-, (aR)- is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These properties make it valuable in various research and industrial applications, distinguishing it from its similar counterparts.
Properties
Molecular Formula |
C9H10F3N |
|---|---|
Molecular Weight |
189.18 g/mol |
IUPAC Name |
(2R)-1,1,1-trifluoro-2-phenylpropan-2-amine |
InChI |
InChI=1S/C9H10F3N/c1-8(13,9(10,11)12)7-5-3-2-4-6-7/h2-6H,13H2,1H3/t8-/m1/s1 |
InChI Key |
ZNBISFMWGMZMEE-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C(F)(F)F)N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















